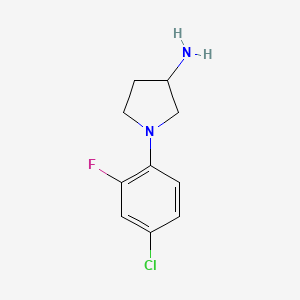

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine

CAS No.: 1248961-67-2

Cat. No.: VC8222634

Molecular Formula: C10H12ClFN2

Molecular Weight: 214.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248961-67-2 |

|---|---|

| Molecular Formula | C10H12ClFN2 |

| Molecular Weight | 214.67 |

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C10H12ClFN2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 |

| Standard InChI Key | KCQYDDPNSIPFMZ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N)C2=C(C=C(C=C2)Cl)F |

| Canonical SMILES | C1CN(CC1N)C2=C(C=C(C=C2)Cl)F |

Introduction

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine is a heterocyclic organic compound with the molecular formula C₁₁H₁₂ClFN₂. It features a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted with a 4-chloro and 2-fluoro group on the phenyl ring. This structural arrangement contributes to its unique chemical properties and potential biological applications.

Synthesis

The synthesis of 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine involves multiple steps:

-

Preparation of Pyrrolidine Derivatives: Starting with a pyrrolidine precursor, functionalization occurs at the amine group.

-

Introduction of Substituents on the Phenyl Ring: Specific reagents introduce the chlorine and fluorine atoms to the phenyl moiety.

-

Optimization of Yield and Purity: Catalysts or solvents are often employed to enhance reaction efficiency.

Applications in Medicinal Chemistry

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine is primarily utilized in research exploring biological interactions due to its structural compatibility with various enzymes and receptors.

Potential Uses:

-

Drug Development: The compound's framework makes it suitable for designing molecules targeting diseases such as cancer or neurological disorders.

-

Biological Activity Studies: Similar compounds have shown activity against protein-protein interactions critical for tumor growth.

Chemical Reactivity

The compound exhibits typical reactivity patterns of amines and heterocycles:

-

Nucleophilic Substitution Reactions: The amine group can undergo substitution reactions depending on the electrophile.

-

Electrophilic Aromatic Substitution: The phenyl ring's substituents influence its reactivity, allowing selective modifications.

Research Insights

Studies suggest that compounds with similar structures often demonstrate significant pharmacological properties, including:

-

Anticancer Activity: By inhibiting protein interactions essential for tumor progression.

-

Potential Enzyme Modulation: Interaction with specific enzymes or receptors could lead to therapeutic benefits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume